molecular formula C6H5N3O3S B12940464 6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione CAS No. 18903-23-6

6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione

Cat. No.: B12940464
CAS No.: 18903-23-6
M. Wt: 199.19 g/mol
InChI Key: MYPICMPDMGFOBX-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyrimidine-dione scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit antiviral, antibacterial, and antitumor activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18903-23-6

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

IUPAC Name

6-hydroxy-2-methyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H5N3O3S/c1-2-7-4-3(13-2)5(10)9(12)6(11)8-4/h12H,1H3,(H,8,11)

InChI Key

MYPICMPDMGFOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)N(C(=O)N2)O

Origin of Product

United States

Preparation Methods

Reaction of 2-Amino-2-thiazoline with β-Substituted Alkynes or Esters

  • Procedure: 2-Amino-2-thiazoline is refluxed with ethyl propiolate or diethyl acetylenedicarboxylate in ethanol or methanol. This reaction forms dihydrothiazolopyrimidinones via nucleophilic addition and cyclization.
  • Yields: The reaction yields vary depending on the substituents; for example, treatment with ethyl β-hydroxytetrolate yields the 5-hydroxymethyl derivative in approximately 62% yield.
  • Conditions: Reflux in alcoholic solvents for 2–3 hours is typical, followed by concentration and crystallization to isolate the product.

Halogenation and Subsequent Functionalization

  • Bromination: The intermediate compounds can be brominated using N-bromosuccinimide (NBS) in ethanol or bromine in acetic acid to introduce bromomethyl groups at specific positions on the thiazolopyrimidine ring.
  • Catalytic Hydrogenolysis: Brominated intermediates can be converted to methyl derivatives by catalytic hydrogenolysis over palladium on carbon catalysts.
  • Nucleophilic Substitution: The bromomethyl intermediates can be further reacted with nucleophiles such as morpholine to yield substituted derivatives with high yields (e.g., 87.9% for morpholinomethyl derivative).

One-Pot Multi-Component Synthesis Using Catalysts

Recent advances have demonstrated the use of novel catalysts, such as layered double hydroxides coated with copper nitrate complexes, to facilitate one-pot, three-component syntheses of related pyrimidine derivatives under mild, solvent-free conditions. Although this method is reported for pyrano[2,3-d]pyrimidine derivatives, the approach is adaptable for thiazolopyrimidine systems:

  • Catalyst: LDH@(3-chloropropyl)trimethoxysilane@N1,N4-bis(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,4-disulfonamide@Cu.
  • Reaction: Multi-component reaction of barbituric acid derivatives, malononitrile, and aromatic aldehydes.
  • Advantages: High yields (88–97%), short reaction times, mild conditions, and catalyst recyclability.
  • Relevance: This method exemplifies modern green chemistry approaches that could be adapted for the synthesis of 6-hydroxy-2-methylthiazolopyrimidine derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reaction with ethyl propiolate 2-Amino-2-thiazoline Reflux in EtOH, 2–3 h ~60–70 Forms dihydrothiazolopyrimidinone
Bromination with NBS Dihydrothiazolopyrimidinone NBS in EtOH or Br2 in AcOH 70–85 Introduces bromomethyl group
Catalytic hydrogenolysis Bromomethyl intermediate Pd/C catalyst, H2 atmosphere 80–90 Converts bromomethyl to methyl group
Nucleophilic substitution Bromomethyl intermediate Morpholine in EtOH, reflux 6 h ~88 High yield substitution reaction
One-pot multi-component synthesis Barbituric acid, malononitrile, aldehydes LDH@Cu catalyst, solvent-free, RT to 45°C 88–97 Green chemistry, catalyst recyclable

Research Findings and Analytical Characterization

  • Spectroscopic Confirmation: Structures of intermediates and final products are confirmed by IR, UV, and proton NMR spectroscopy. For example, brominated derivatives show characteristic absence of olefinic protons in ^1H-NMR, confirming substitution positions.
  • Mass Spectrometry: FAB-MS data support molecular weight and substitution patterns.
  • Crystallography: Recrystallization from methanol yields well-defined crystals suitable for melting point determination and purity assessment.
  • Catalyst Efficiency: The novel copper-based catalyst demonstrates excellent activity and recyclability, maintaining efficiency over four cycles without significant loss.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has demonstrated potent inhibitory effects against various cancer cell lines. It functions as a time-dependent inhibitor, affecting cellular processes related to proliferation and survival. In vitro studies have shown that it can inhibit specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Research indicates that this compound exhibits promising activity against Mycobacterium tuberculosis by inhibiting ketol-acid reductoisomerase (KARI), an enzyme critical for bacterial survival. The discovery of this compound as a time-dependent inhibitor highlights its potential as a novel therapeutic agent against drug-resistant tuberculosis .

Corrosion Inhibition

Electrochemical studies have revealed that this compound serves as an effective corrosion inhibitor for mild steel surfaces. Its mixed-type inhibition properties suggest that it can effectively reduce both anodic and cathodic reactions in corrosive environments .

Interaction Studies

The compound's ability to form stable complexes with target proteins through hydrogen bonding and π-π stacking interactions is crucial for its biological activity. These interactions enhance its efficacy as an inhibitor and contribute to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological activities, emphasizing substituent effects and heterocyclic variations:

Compound Substituents Biological Activity References
6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 6-OH, 2-CH₃ Not explicitly reported; inferred antiviral/antitumor potential based on structural analogs .
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione 5-NH₂, 2-SH (thione) Anti-human cytomegalovirus (HCMV) activity via acyclonucleoside derivatives .
5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione 5-Cl, 7-CH₃, 2-SH Antibacterial activity against Staphylococcus aureus and Escherichia coli .
2-Amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 2-NH₂, 4-(4-Cl-C₆H₄) Discontinued compound; structural analog with potential antimicrobial applications .
3-Hydroxy-8-azaxanthine <br/>(Triazolo[4,5-d]pyrimidine derivative) 3-OH, triazole ring (N instead of S) Questionable carcinogen; experimental tumorigenic data noted .
4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-triazolo[4,5-d]pyrimidine-5,7-dione 4,6-CH₃, 2-(4-CH₃-2-NO₂-C₆H₃), triazole ring Antiviral activity against herpes viruses at >4 µg/mL .

Key Observations:

Substituent Effects :

  • Hydroxy Groups : The 6-OH group in the target compound may enhance solubility compared to thione (SH) or chloro (Cl) substituents in analogs .
  • Methyl Groups : The 2-CH₃ substituent likely reduces metabolic degradation, as seen in 4,6-dimethyl triazolo derivatives with antiviral activity .

Heterocycle Variations :

  • Thiazolo vs. Triazolo : Thiazolo derivatives (S-containing) generally exhibit broader antibacterial activity , while triazolo analogs (N-containing) show stronger antiviral effects .
  • Ring Fusion Position : Pyrido[3,4-d]thiazolo[4,5-d]pyrimidines demonstrate distinct structure-activity relationships (SAR) compared to thiazolo[4,5-d]pyrimidines, highlighting the importance of ring topology in receptor binding .

Pharmacological Activities: Thiazolo[4,5-d]pyrimidines with amino (NH₂) or thione (SH) groups show antiviral and antibacterial activities at µM concentrations . Triazolo derivatives, such as 8-azaxanthine analogs, exhibit lower cytotoxicity but higher receptor antagonism (e.g., adenosine receptors) .

Research Findings and Data

Antiviral Activity of Triazolo vs. Thiazolo Derivatives:

Compound Class EC₅₀ (µg/mL) Target Virus Mechanism
Thiazolo[4,5-d]pyrimidines 0.5–4.0 Human cytomegalovirus (HCMV) Inhibition of viral DNA polymerase .
Triazolo[4,5-d]pyrimidines >4.0 Herpes simplex virus (HSV) Adenosine receptor antagonism .

Cytotoxicity Profile:

Compound CCRF-HSB-2 Cells (IC₅₀, µg/mL) KB Cells (IC₅₀, µg/mL)
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine Data not available Data not available
4,6-Dimethyltriazolo[4,5-d]pyrimidine >100 >100

Biological Activity

6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C6H5N3O3S
  • CAS Number: 18903-23-6

This compound features a thiazole ring fused with a pyrimidine moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiazolopyrimidines, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.93 μM
Mycobacterium tuberculosis (H37Rv)6.06 μM

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It acts as a topoisomerase I inhibitor , which is crucial for DNA replication and repair in cancer cells. By stabilizing the topoisomerase I-DNA complex, it induces DNA damage leading to apoptosis in cancer cells .

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves interference with the cell cycle and induction of programmed cell death .

Enzyme Inhibition

Another significant biological activity includes its role as an inhibitor of ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is part of the branched-chain amino acid biosynthesis pathway and is considered a novel target for anti-tuberculosis drugs. The compound exhibited a K_i value of 95.4 nM against KARI and inhibited the growth of Mycobacterium strains effectively .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Topoisomerase I Inhibition: Stabilizes the enzyme-DNA complex leading to DNA damage.
  • KARI Inhibition: Disrupts amino acid biosynthesis in Mycobacterium tuberculosis.

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Antimicrobial Evaluation: A study compared the antimicrobial effects of various thiazolopyrimidine derivatives against clinical strains of bacteria and fungi. The results demonstrated that compounds similar to this compound showed promising results in inhibiting microbial growth .
  • Anticancer Studies: Research involving different cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through its mechanism as a topoisomerase I inhibitor .

Q & A

Q. What are the established synthetic routes for 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7-dione, and how can purity be optimized?

The synthesis typically involves cyclocondensation reactions. For example, thiazolo[4,5-d]pyrimidine derivatives are synthesized via [3 + 3] cyclocondensation using acetylacetone or β-phenylazoacetylacetone in methanol with sodium methylate as a catalyst . Microwave-assisted solid-phase synthesis has also been developed, enabling traceless incorporation of substituents at N-4, N-6, and C-2 positions through urea formation, cyclization, and alkylation . To optimize purity, employ techniques like recrystallization (e.g., using DMF/H₂O mixtures) and spectroscopic validation (¹H-NMR, IR) to confirm structural integrity and minimize byproducts .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • ¹H-NMR : Identifies aromatic protons (δ 7.3–8.0 ppm) and NH groups (δ 13.27 ppm) .
  • IR spectroscopy : Confirms C=O (1680 cm⁻¹), C=N (1590 cm⁻¹), and C–S–C (1260 cm⁻¹) stretches .
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for derivatives like 7-chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine .
  • Elemental analysis : Validates C, H, N, and S content to confirm stoichiometry .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens often use:

  • Antiproliferative assays : Test against cancer cell lines (e.g., A375 melanoma, DU145 prostate) and normal cell lines (HaCaT) to assess selectivity .
  • Enzyme inhibition : Measure IC₅₀ values against targets like ketol-acid reductoisomerase (KARI), where this compound showed a K of 95.4 nM for Mycobacterium tuberculosis KARI .
  • Antiviral activity : Assess cytopathic effect reduction in vitro, as seen in anti-human cytomegalovirus studies of related thiazolo[4,5-d]pyrimidines .

Advanced Research Questions

Q. How does the substituent pattern influence the compound’s biological activity, and what are key structure-activity relationships (SAR)?

  • C-2 methyl group : Enhances metabolic stability and hydrophobic interactions with enzyme active sites .
  • Hydroxy group at C-6 : Critical for hydrogen bonding with KARI’s Mg²⁺-NADPH binding pocket, as shown in crystallographic studies .
  • Thioxo vs. oxo groups at C-2 : Thioxo derivatives (e.g., 2-thioxo-thiazolo[4,5-d]pyrimidines) exhibit higher anticancer activity due to improved electrophilicity and DNA intercalation .
    SAR studies on analogues reveal that electron-withdrawing groups (e.g., CF₃) at C-5 enhance cytotoxicity by 2–3 fold compared to unsubstituted derivatives .

Q. What experimental strategies resolve contradictions in activity data across cell lines or enzymatic assays?

  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines to identify lineage-specific sensitivities (e.g., DU145 vs. MCF-7) .
  • Mechanistic deconvolution : Use RNA sequencing or proteomics to verify target engagement (e.g., KARI inhibition) and off-target effects .
  • Solubility optimization : Address discrepancies caused by poor bioavailability by formulating derivatives with PEGylated carriers or co-solvents like DMSO .

Q. How can computational methods guide the design of more potent derivatives?

  • Molecular docking : Predict binding modes to KARI’s active site (PDB: 6XEZ), focusing on interactions with NADPH and Mg²⁺ .
  • QSAR modeling : Correlate substituent electronegativity, polar surface area, and logP with antiproliferative activity to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., reducing hepatic toxicity risks) .

Methodological Considerations for Data Reproducibility

Q. How are reaction conditions standardized to ensure reproducibility in synthesis?

  • Temperature control : Exothermic reactions (e.g., thionyl chloride-mediated cyclization) require ice baths to prevent side reactions .
  • Catalyst optimization : Sodium methylate (1–2 eq.) in methanol ensures consistent cyclocondensation yields .
  • Microwave parameters : Fixed power (150 W) and time (10–15 min) for urea formation reduce variability in solid-phase synthesis .

Q. What statistical approaches validate biological activity in heterogeneous datasets?

  • ANOVA with post-hoc tests : Compare mean inhibition across cell lines, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
  • Hill slope analysis : Differentiate full vs. partial agonism in dose-response curves for enzyme targets .
  • Bland-Altman plots : Assess inter-lab variability in IC₅₀ measurements for collaborative studies .

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